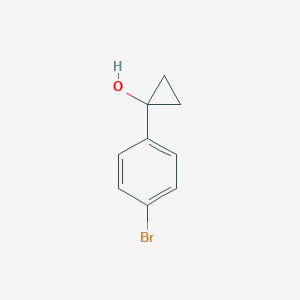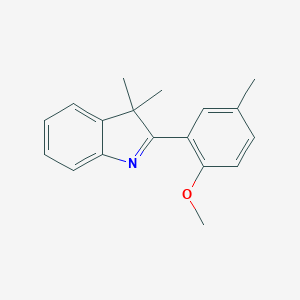
3H-Indole, 2-(2-methoxy-5-methylphenyl)-3,3-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3H-Indole, 2-(2-methoxy-5-methylphenyl)-3,3-dimethyl- is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of indole derivatives, which are widely used in medicinal chemistry due to their diverse biological activities.
Wirkmechanismus
The mechanism of action of 3H-Indole, 2-(2-methoxy-5-methylphenyl)-3,3-dimethyl- is not fully understood. However, it is believed to exert its biological effects through the modulation of various signaling pathways, including the nuclear factor-κB (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.
Biochemische Und Physiologische Effekte
Several studies have reported the biochemical and physiological effects of 3H-Indole, 2-(2-methoxy-5-methylphenyl)-3,3-dimethyl-. This compound has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-α (TNF-α), and to induce apoptosis in cancer cells. It has also been reported to exhibit neuroprotective effects and to enhance the activity of antioxidant enzymes.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3H-Indole, 2-(2-methoxy-5-methylphenyl)-3,3-dimethyl- in lab experiments include its high potency and selectivity, as well as its ability to modulate multiple signaling pathways. However, its high cost and limited availability may pose challenges for some research groups.
Zukünftige Richtungen
There are several future directions for the research on 3H-Indole, 2-(2-methoxy-5-methylphenyl)-3,3-dimethyl-. These include:
1. Further investigation of its mechanism of action and its potential targets in different biological systems.
2. Exploration of its potential applications in the treatment of various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases.
3. Development of new synthetic routes to improve the yield and purity of the compound.
4. Investigation of its potential use as a fluorescent probe for imaging biological systems.
5. Evaluation of its safety and toxicity in preclinical and clinical studies.
In conclusion, 3H-Indole, 2-(2-methoxy-5-methylphenyl)-3,3-dimethyl- is a synthetic compound that has shown promising results in various scientific research applications. Its potent biological activities and selectivity make it a promising candidate for further investigation and development.
Synthesemethoden
The synthesis of 3H-Indole, 2-(2-methoxy-5-methylphenyl)-3,3-dimethyl- involves several steps, including the condensation of 2-methoxy-5-methylbenzaldehyde with indole-3-carboxaldehyde, followed by reduction and cyclization reactions. This synthetic route has been optimized to yield high purity and yield of the final product.
Wissenschaftliche Forschungsanwendungen
3H-Indole, 2-(2-methoxy-5-methylphenyl)-3,3-dimethyl- has been extensively investigated for its potential applications in scientific research. This compound has been shown to exhibit potent anti-inflammatory, antioxidant, and anticancer activities. It has also been studied for its potential use as a fluorescent probe for imaging biological systems.
Eigenschaften
CAS-Nummer |
114479-12-8 |
|---|---|
Produktname |
3H-Indole, 2-(2-methoxy-5-methylphenyl)-3,3-dimethyl- |
Molekularformel |
C18H19NO |
Molekulargewicht |
265.3 g/mol |
IUPAC-Name |
2-(2-methoxy-5-methylphenyl)-3,3-dimethylindole |
InChI |
InChI=1S/C18H19NO/c1-12-9-10-16(20-4)13(11-12)17-18(2,3)14-7-5-6-8-15(14)19-17/h5-11H,1-4H3 |
InChI-Schlüssel |
RWCDZKHBJGXNQH-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)OC)C2=NC3=CC=CC=C3C2(C)C |
Kanonische SMILES |
CC1=CC(=C(C=C1)OC)C2=NC3=CC=CC=C3C2(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



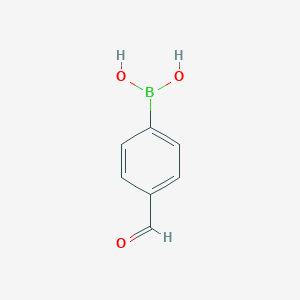
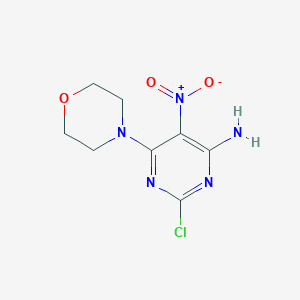
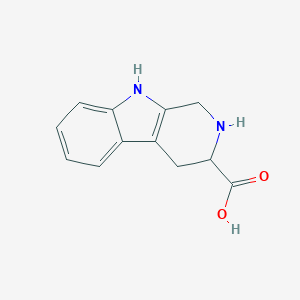
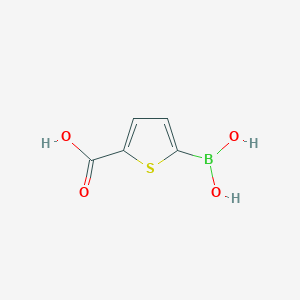
![1,1,2-Trimethyl-1H-benzo[e]indole-7-sulfonic acid](/img/structure/B188265.png)
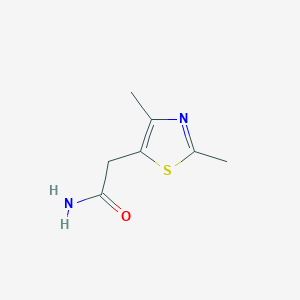
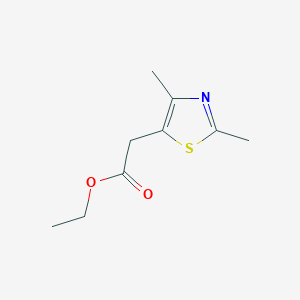
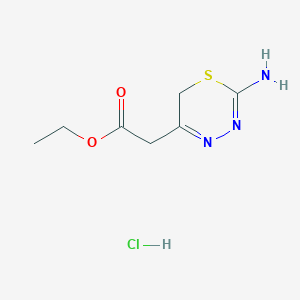

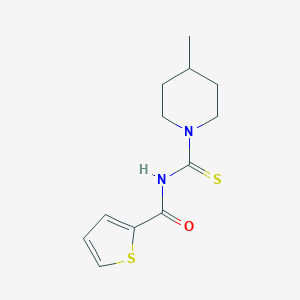
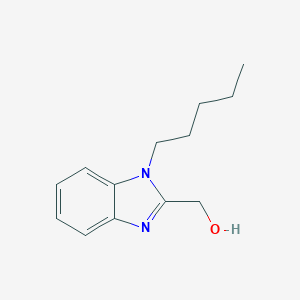
![2-ethoxyethyl 2-{[3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl]oxy}propanoate](/img/structure/B188278.png)
![1-(2,3-dimethyl-1H-indol-1-yl)-3-[(4-iodophenyl)amino]propan-2-ol](/img/structure/B188279.png)
